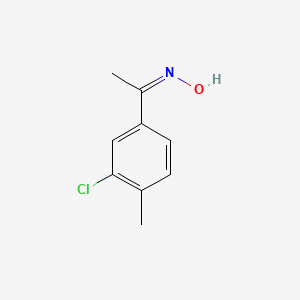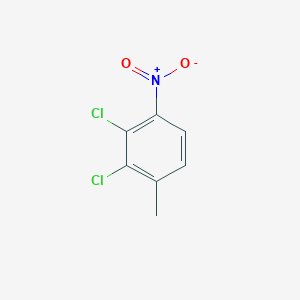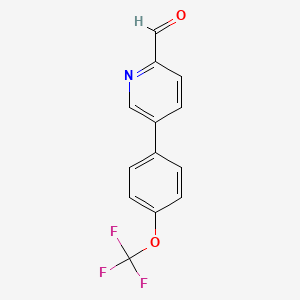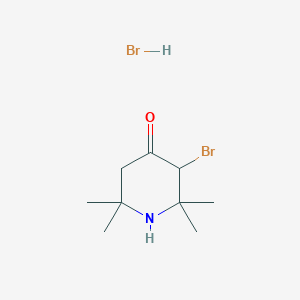
1-(3-Chloro-4-methyl-phenyl)-ethanone oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-4-methyl-phenyl)-ethanone oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic groups. This particular compound features a 3-chloro-4-methyl-phenyl group attached to the ethanone oxime structure. It is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
1-(3-Chloro-4-methyl-phenyl)-ethanone oxime can be synthesized through the reaction of 1-(3-chloro-4-methyl-phenyl)-ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The reaction parameters such as temperature, pressure, and concentration of reactants are optimized for industrial efficiency.
化学反応の分析
Types of Reactions
1-(3-Chloro-4-methyl-phenyl)-ethanone oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The chloro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitrile oxides.
Reduction: Formation of 1-(3-chloro-4-methyl-phenyl)-ethanamine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(3-Chloro-4-methyl-phenyl)-ethanone oxime has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 1-(3-Chloro-4-methyl-phenyl)-ethanone oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems.
類似化合物との比較
Similar Compounds
3-Chloro-4-methylphenyl isocyanate: An organic building block containing an isocyanate group.
3-Chloro-4-methylphenylboronic acid: Used in the synthesis of various organic compounds.
Methyl 2-((4-chloro-2-fluoro-6-((2,2,2-trifluoroethyl)thio)phenoxy)methyl)benzoate: A compound with similar aromatic substitution patterns.
Uniqueness
1-(3-Chloro-4-methyl-phenyl)-ethanone oxime is unique due to its oxime functional group, which imparts distinct chemical reactivity and potential biological activity. Its ability to form stable complexes with metal ions and participate in redox reactions sets it apart from other similar compounds.
特性
分子式 |
C9H10ClNO |
|---|---|
分子量 |
183.63 g/mol |
IUPAC名 |
(NZ)-N-[1-(3-chloro-4-methylphenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C9H10ClNO/c1-6-3-4-8(5-9(6)10)7(2)11-12/h3-5,12H,1-2H3/b11-7- |
InChIキー |
CDCKLHKMBMYQLU-XFFZJAGNSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)/C(=N\O)/C)Cl |
正規SMILES |
CC1=C(C=C(C=C1)C(=NO)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-Butyl 2-(3-(Ethoxycarbonyl)Pyrazolo[1,5-A]Pyrimidin-7-Yl)Morpholine-4-Carboxylate](/img/structure/B14027190.png)







![6-(Tert-butoxycarbonyl)-5-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid](/img/structure/B14027242.png)





